(5,5-Difluoro-2-methylpiperidin-3-yl)methanol
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Overview
Description
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5,5-Difluoro-2-methylpiperidin-3-yl)methanol is used as a building block for the synthesis of more complex fluorinated compounds
Biology
In biological research, fluorinated piperidine derivatives are studied for their potential as enzyme inhibitors or receptor ligands. The presence of fluorine can improve the binding affinity and selectivity of these compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, fluorinated piperidine derivatives are used in the production of agrochemicals and materials with specialized properties. Their stability and reactivity make them valuable in various applications.
Mechanism of Action
The mechanism of action of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site. This can lead to inhibition or activation of the target, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Difluoropiperidin-3-yl)methanol
- (5,5-Difluoro-1-methylpiperidin-2-yl)methanol
Uniqueness
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This unique structure can result in different reactivity and biological activity compared to other fluorinated piperidine derivatives.
Properties
Molecular Formula |
C7H13F2NO |
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Molecular Weight |
165.18 g/mol |
IUPAC Name |
(5,5-difluoro-2-methylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C7H13F2NO/c1-5-6(3-11)2-7(8,9)4-10-5/h5-6,10-11H,2-4H2,1H3 |
InChI Key |
KPXKBHAVQSQMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(CN1)(F)F)CO |
Origin of Product |
United States |
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